(R)-tert-ブチル 3-(4-アミノ-3-ヨード-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)ピペリジン-1-カルボン酸エステル
説明
“®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate” is a chemical compound. It is an impurity of Ibrutinib , which is a highly selective Bruton’s tyrosine kinase (Btk) irreversible inhibitor .
Synthesis Analysis
The synthesis of this compound and related compounds involves various strategies and approaches . For instance, one method involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, treated with methane sulfonyl chloride or p-toluene sulfonyl chloride in the presence of a base.Molecular Structure Analysis
The molecular structure of this compound is related to the pyrazolo[3,4-d]pyrimidine derivatives . These derivatives are synthesized based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diastereoselective reduction and isomerization steps. The synthesis process also involves regioselective pyrazole alkylation and a Curtius rearrangement .科学的研究の応用
医薬品化学 キナーゼ阻害
この化合物は、FLT3-ITD陽性急性骨髄性白血病に効果的なCHMFL-FLT3-122などの強力なキナーゼ阻害剤の発見における試薬として使用されます .
癌研究 細胞株研究
この化合物の誘導体は、L1210、K562、HL-60などのさまざまな癌細胞株に対して有望な結果を示しており、癌治療における潜在的な用途を示唆しています .
酵素阻害 ブルトン型チロシンキナーゼ
ブルトン型チロシンキナーゼの選択的かつ共有結合的阻害剤として、この化合物は、B細胞悪性腫瘍などの病気の治療に影響を与えます.
医薬品不純物プロファイリング
これは、市販生産中のイブルチニブの不純物プロファイリングで使用され、医薬品製造における品質管理を保証します .
受容体阻害 DDR1阻害剤
この化合物は、線維症と癌に関与するディスコイディン ドメイン レセプター 1(DDR1)の新規阻害剤として特定されています .
合成化学 縮合ピラゾロ誘導体
ピラゾロ[3,4-d]ピリミジン骨格は、創薬において重要なプリンの生体異性体を作成するための合成化学において重要です .
生物有機化学 縮合誘導体の合成
作用機序
Target of Action
The primary target of this compound, also known as (3r)-1-boc-3-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine, is the FLT3-ITD . FLT3-ITD is a type of receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML) patients . The compound is used as a reagent in the synthesis of CHMFL-FLT3-122 , an effective oral FLT3-ITD positive AML inhibitor .
Mode of Action
The compound interacts with its target FLT3-ITD by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways mediated by FLT3-ITD, leading to a decrease in the proliferation of AML cells .
Biochemical Pathways
The inhibition of FLT3-ITD affects multiple downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3-ITD, the compound disrupts these pathways, leading to the inhibition of AML cell growth .
Pharmacokinetics
This suggests that the compound is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The result of the compound’s action is a significant reduction in the growth of AML cells . This is achieved through the inhibition of FLT3-ITD and the disruption of downstream signaling pathways . The compound also induces apoptosis in AML cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can influence the metabolism of the compound . .
生化学分析
Biochemical Properties
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that catalyze the phosphorylation of specific substrates, thereby regulating numerous cellular processes. This compound has been shown to inhibit specific kinases, leading to the modulation of signaling pathways involved in cell proliferation, survival, and apoptosis . Additionally, it interacts with other biomolecules such as DNA and RNA, influencing gene expression and cellular metabolism.
Cellular Effects
The effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated significant anti-proliferative activity by inducing cell cycle arrest and promoting apoptosis . It influences cell function by modulating key cell signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate involves several key processes. At the molecular level, this compound binds to the ATP-binding site of target kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that promote cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular metabolism. Additionally, the compound may influence the activity of other metabolic enzymes, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as the presence of specific targeting signals.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a critical role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with kinases and other signaling proteins to influence cellular signaling pathways. Post-translational modifications, such as phosphorylation and ubiquitination, may also affect the compound’s localization and activity, directing it to specific cellular compartments or organelles.
特性
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXAEBHPCJZKKX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。